molecular formula C17H16N2O2 B11843172 3-((8-Methoxy-6-methylquinolin-4-yl)oxy)aniline

3-((8-Methoxy-6-methylquinolin-4-yl)oxy)aniline

Cat. No.: B11843172
M. Wt: 280.32 g/mol
InChI Key: LHCOVTPZYWUATD-UHFFFAOYSA-N
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Description

3-((8-Methoxy-6-methylquinolin-4-yl)oxy)aniline is a chemical compound with the molecular formula C17H16N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((8-Methoxy-6-methylquinolin-4-yl)oxy)aniline typically involves multiple steps, including chlorination, nucleophilic substitution, and amidation reactions. One common synthetic route starts with commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate. This compound is chlorinated using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. The key intermediates, 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives, are then prepared by nucleophilic substitution reactions between the chlorinated compound and substituted anilines. These intermediates are hydrolyzed with ammonia to yield 7-methoxy-4-(substituent aniline)quinazolin-6-ol derivatives. Finally, amidation with 2-chloroacetyl chloride leads to the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((8-Methoxy-6-methylquinolin-4-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives.

Scientific Research Applications

3-((8-Methoxy-6-methylquinolin-4-yl)oxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((8-Methoxy-6-methylquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, such as the inhibition of tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

    4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline: This compound has a similar structure but contains a nitro group instead of a methyl group.

    7-Methoxy-4-(phenylamino)quinazoline: Another quinoline derivative with a phenylamino substituent.

Uniqueness

3-((8-Methoxy-6-methylquinolin-4-yl)oxy)aniline is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups can affect the compound’s electronic properties and its interactions with molecular targets.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-(8-methoxy-6-methylquinolin-4-yl)oxyaniline

InChI

InChI=1S/C17H16N2O2/c1-11-8-14-15(21-13-5-3-4-12(18)10-13)6-7-19-17(14)16(9-11)20-2/h3-10H,18H2,1-2H3

InChI Key

LHCOVTPZYWUATD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)OC)OC3=CC=CC(=C3)N

Origin of Product

United States

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